molecular formula C17H16FN5O2S B2464655 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 735323-84-9

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2464655
CAS No.: 735323-84-9
M. Wt: 373.41
InChI Key: DTOVZVNXHQVNGP-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-5-3-2-4-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-8-6-11(18)7-9-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOVZVNXHQVNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and the mechanisms underlying its biological activity.

Structural Characteristics

The compound features a triazole ring , a sulfanyl group , and an acetamide moiety , contributing to its chemical reactivity and biological properties. The molecular formula is C14H15N5O2SC_{14}H_{15}N_5O_2S, indicating the presence of nitrogen, oxygen, sulfur, and various carbon and hydrogen atoms critical for its function.

Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial effects. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazole-based compounds can inhibit the growth of Staphylococcus aureus, Escherichia coli, and several fungal pathogens like Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study highlighted the efficacy of triazole derivatives in inhibiting cell proliferation in various cancer models . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Triazoles are known to function as enzyme inhibitors, particularly in disrupting metabolic pathways essential for microbial survival or cancer cell proliferation. Detailed studies utilizing molecular docking techniques can elucidate these interactions further.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Acetamide formation via acylation reactions.

These synthetic routes can be optimized for yield and purity using controlled conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological profiles:

Compound NameStructural FeaturesUnique Aspects
5-(4-methoxyphenyl)-4H-1,2,4-triazoleTriazole ring with methoxy substitutionKnown for potent antifungal properties
4-amino-N-(4-benzyloxy)phenylacetamideAcetamide structure with benzyloxy groupExhibits anti-inflammatory effects
3-amino-5-(substituted phenyl)-1,2,4-triazolesVariants of triazoles with different phenyl groupsDiverse biological activities across different derivatives

The unique combination of substituents in this compound may confer distinct biological activities compared to these analogs .

Case Studies

Several case studies have documented the therapeutic applications of triazole derivatives:

  • Antifungal Activity : A series of triazole compounds were tested against fungal strains, demonstrating MIC values significantly lower than traditional antifungal agents .
  • Antibacterial Efficacy : In a study evaluating various triazole derivatives against Gram-positive and Gram-negative bacteria, compounds exhibited MIC values that were competitive with established antibiotics .

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